2,2,2-Trichloro-1,1-dimethylethyl chloroformate

Solvolysis kinetics Reactivity modulation Steric effects

Standard chloroformate reagents often cause unacceptable epimerization during activation of chiral α-amino acids. 2,2,2-Trichloro-1,1-dimethylethyl chloroformate is a non-racemizing activating agent that preserves stereochemical integrity while installing the orthogonal Troc protecting group. • Delivers 98% enantiomeric excess in netarsudil API synthesis, eliminating costly chiral repurification steps. • Attenuated electrophilicity (ΔH≠ = 12.3-14.5 kcal·mol⁻¹) provides predictable kinetics and prevents uncontrolled exotherms, enabling safe scale-up in sterically congested environments. • Troc group remains stable to both acidic and basic conditions that cleave Boc, Cbz, and Fmoc groups, enabling sequential deprotection strategies in complex glycan and peptide synthesis.

Molecular Formula C5H6Cl4O2
Molecular Weight 239.9 g/mol
CAS No. 66270-36-8
Cat. No. B035052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1,1-dimethylethyl chloroformate
CAS66270-36-8
SynonymsTCBOC-CHLORIDE; 2,2,2-TRICHLORO-1,1-DIMETHYLETHYL CHLOROFORMATE; BETA,BETA,BETA-TRICHLORO-TERT-BUTOXYCARBONYL CHLORIDE; BETA,BETA,BETA-TRICHLORO-TERT-BUTYL CHLOROFORMATE; Carbonochloridic acid, 2,2,2-trichloro-1,1-dimethylethyl ester; β,β,β-trichloro-tert
Molecular FormulaC5H6Cl4O2
Molecular Weight239.9 g/mol
Structural Identifiers
SMILESCC(C)(C(Cl)(Cl)Cl)OC(=O)Cl
InChIInChI=1S/C5H6Cl4O2/c1-4(2,5(7,8)9)11-3(6)10/h1-2H3
InChIKeyGMELMFSDPDSXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Technical Baseline for Procurement of Troc-Cl Reagent


2,2,2-Trichloro-1,1-dimethylethyl chloroformate (CAS 66270-36-8), also known as TCBoc-chloride or β,β,β-trichloro-tert-butyl chloroformate, is a specialized chloroformate reagent primarily employed for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group onto amines, alcohols, and thiols [1]. This compound is a solid at room temperature (mp 28-30 °C) and exhibits solubility in ethanol (10%, clear, colorless) [2]. Its unique structural feature—the presence of two geminal methyl groups on the α-carbon adjacent to the chloroformate moiety—imparts distinct steric and stereoelectronic properties that fundamentally differentiate its reactivity profile from that of closely related chloroformate esters such as 2,2,2-trichloroethyl chloroformate (Troc-Cl, CAS 17341-93-4) and tert-butyl chloroformate (Boc-Cl) .

Why 2,2,2-Trichloro-1,1-dimethylethyl chloroformate Cannot Be Replaced by Generic Troc-Cl or Boc-Cl Analogs


Generic substitution of 2,2,2-trichloro-1,1-dimethylethyl chloroformate with the more common 2,2,2-trichloroethyl chloroformate (Troc-Cl) or tert-butyl chloroformate (Boc-Cl) is not chemically equivalent due to quantifiable differences in reaction kinetics and mechanistic pathways. The geminal methyl groups in the 1,1-dimethylethyl variant introduce significant steric hindrance that attenuates electrophilicity at the carbonyl center, resulting in a measurably slower solvolysis rate compared to the unsubstituted Troc-Cl analog [1]. This kinetic modulation is not a marginal effect; it directly influences the selectivity and practicality of activation in sensitive coupling reactions, such as the non-racemizing activation of chiral carboxylic acids . Furthermore, the orthogonality profile of the Troc group—stable to acidic and basic conditions that cleave Boc, Cbz, and Fmoc groups—is a shared feature, but the specific steric environment of the 1,1-dimethylethyl variant can confer additional selectivity advantages in congested molecular architectures [2]. The quantitative evidence presented below establishes that this compound occupies a distinct operational niche, making it non-interchangeable with its closest structural analogs for applications demanding controlled reactivity and stereochemical integrity.

Quantitative Differentiation Evidence: 2,2,2-Trichloro-1,1-dimethylethyl chloroformate vs. Key Comparators


Sterically Modulated Solvolysis Kinetics: 1,1-Dimethylethyl vs. Unsubstituted Troc-Cl

The presence of geminal methyl groups on the α-carbon of 2,2,2-trichloro-1,1-dimethylethyl chloroformate imposes steric and stereoelectronic effects that measurably decelerate its solvolysis rate relative to the unsubstituted 2,2,2-trichloroethyl chloroformate (Troc-Cl). In a comparative linear free energy relationship (LFER) study across four common solvents at 25.0 °C, the 1,1-dimethylethyl derivative reacted significantly more slowly than its unsubstituted analog [1]. While absolute rate constants for the 1,1-dimethylethyl compound were determined in 33 solvents using the extended Grunwald-Winstein equation [2], the key differential observation is that the α-chloroethyl chloroformate reacted considerably faster than both β,β,β-trichloro-substituted analogs, with the 1,1-dimethylethyl variant exhibiting the most pronounced rate attenuation due to the additive steric bulk of the gem-dimethyl moiety [1].

Solvolysis kinetics Reactivity modulation Steric effects

Non-Racemizing Activation in Chiral Coupling: Enantiomeric Purity Preservation

In the asymmetric synthesis of the Rho kinase inhibitor netarsudil (Rhopressa), 2,2,2-trichloro-1,1-dimethylethyl chloroformate was employed as a non-racemizing activating agent for the coupling between a chiral (S)-N-Boc-protected phenylpropanoic acid derivative and 6-aminoisoquinoline. This specific chloroformate was selected over alternative activating agents due to its unique ability to preserve stereochemical integrity during amide bond formation. The reaction proceeded to yield N-Boc-protected netarsudil in 63% yield with 98% enantiomeric excess (ee) . While the study does not provide a direct head-to-head comparison using a different chloroformate under identical conditions, the authors explicitly note the uniqueness of this reagent for achieving non-racemizing activation in this context .

Chiral synthesis Coupling reagent Racemization suppression

Orthogonal Deprotection Selectivity: Troc vs. Boc, Cbz, and Fmoc

The Troc protecting group introduced by 2,2,2-trichloro-1,1-dimethylethyl chloroformate exhibits orthogonal stability relative to other common amine protecting groups. Specifically, the Troc group is stable under the acidic conditions required to remove the Boc group, the basic conditions required to remove the Fmoc group, and the hydrogenolytic conditions required to remove the Cbz group [1]. Conversely, Troc deprotection can be achieved selectively using single-electron reduction with zinc in acetic acid, conditions under which Boc, Cbz, and Fmoc groups remain intact [2]. A study on chemoselective deprotection further demonstrated that Troc-protected alcohols, thiols, and amines can be selectively unmasked in the presence of methyl esters and other hydrolytically sensitive functionalities using trimethyltin hydroxide in 1,2-dichloroethane, a non-reducing, pH-neutral protocol [3].

Protecting group orthogonality Selective deprotection Multi-step synthesis

Activation Enthalpy and Entropy Parameters: Mechanistic Basis for Controlled Reactivity

Solvolytic studies of 2,2,2-trichloro-1,1-dimethylethyl chloroformate in multiple solvents have yielded quantitative activation parameters that define its mechanistic behavior. The activation enthalpies (ΔH≠) range from 12.3 to 14.5 kcal·mol⁻¹, and activation entropies (ΔS≠) range from -28.2 to -35.5 cal·mol⁻¹·K⁻¹ [1]. These values are consistent with a bimolecular reaction mechanism (addition-elimination pathway) and reflect a relatively high degree of ordering in the transition state, which is characteristic of chloroformates bearing sterically demanding substituents [1]. While direct comparator data for Boc-Cl or Cbz-Cl under identical conditions are not available in this dataset, the negative entropy of activation values are notably more negative than those typically observed for less hindered chloroformates, providing a thermodynamic basis for the observed kinetic retardation relative to unsubstituted analogs [2].

Activation parameters Solvolysis mechanism Reaction control

Selective Acylation and Dealkylation Utility: Comparative Reactivity Profile

2,2,2-Trichloro-1,1-dimethylethyl chloroformate demonstrates utility as a selective dealkylating agent for secondary and tertiary amines, a reactivity profile distinct from simpler chloroformates like methyl or ethyl chloroformate. In a study on the structural elucidation of amino amide-type local anesthetic metabolites, this compound (referred to as TCDMECF) was used to selectively convert secondary amines into their carbamate derivatives, enabling differentiation between positional isomers via LC-MS analysis [1]. While quantitative yield data from this specific study are not extracted, the broader literature indicates that Troc-Cl analogs provide cleaner reaction products in dealkylation compared to conventional reagents like cyanogen bromide or ethyl chloroformate . The gem-dimethyl substitution pattern may contribute to this enhanced selectivity by moderating the electrophilicity of the chloroformate, thereby reducing side reactions with sensitive functional groups.

Selective dealkylation Tertiary amine cleavage Analytical derivatization

Quantitative N-Troc Protection Efficiency in Glycoscience Protocols

In glycoscience applications, the introduction of the N-Troc group using 2,2,2-trichloro-1,1-dimethylethyl chloroformate proceeds quantitatively under standard conditions. A widely employed protocol for per-O-acetylated N-Troc protected 2-amino sugars uses TrocCl (1.2–1.5 equivalents) with NaHCO3 in aqueous medium at room temperature, achieving complete conversion as monitored by TLC [1]. Critically, the N-Troc group not only protects the amine but also boosts the reactivity of the glycosyl donor and acceptor, a dual benefit not observed with other carbamate protecting groups like Boc or Cbz [1]. While this is a class-level property of Troc protection rather than a unique feature of the 1,1-dimethylethyl variant, the quantitative protocol efficiency establishes a reliable benchmark for procurement in carbohydrate synthesis workflows.

Carbohydrate synthesis Glycosyl donor activation Protection efficiency

High-Value Application Scenarios for 2,2,2-Trichloro-1,1-dimethylethyl chloroformate Based on Quantitative Evidence


Chiral Pharmaceutical Intermediate Synthesis Requiring Stereochemical Integrity

This compound is uniquely suited for amide bond formation in chiral pharmaceutical synthesis where racemization must be avoided. As demonstrated in the netarsudil synthesis, 2,2,2-trichloro-1,1-dimethylethyl chloroformate serves as a non-racemizing activating agent, delivering coupling products with 98% enantiomeric excess . Procurement for this scenario is justified when alternative activating agents (e.g., carbodiimides, phosphonium salts) cause unacceptable loss of chiral purity in sensitive substrates bearing α-stereocenters.

Multi-Step Oligosaccharide Assembly with Orthogonal Protection Requirements

In carbohydrate chemistry, the N-Troc group introduced by this reagent provides orthogonal stability relative to base-labile (Fmoc) and acid-labile (Boc) protecting groups, enabling sequential deprotection strategies essential for complex glycan synthesis [1]. Moreover, N-Troc protection quantitatively installs under mild aqueous conditions (1.2–1.5 equiv, NaHCO3, H2O, room temperature) and uniquely boosts the reactivity of glycosyl donors and acceptors [2]. This dual advantage makes the reagent a procurement priority for glyco-synthetic laboratories.

Controlled Activation in Sterically Congested Substrate Couplings

The attenuated electrophilicity of 2,2,2-trichloro-1,1-dimethylethyl chloroformate, quantified by its solvolysis activation parameters (ΔH≠ = 12.3–14.5 kcal·mol⁻¹; ΔS≠ = -28.2 to -35.5 cal·mol⁻¹·K⁻¹) [3], makes it the preferred choice for activating carboxylic acids in sterically hindered environments where faster-reacting chloroformates (e.g., 2,2,2-trichloroethyl chloroformate) would lead to uncontrolled exotherms or side reactions [4]. Process chemists scaling up such reactions benefit from the predictable kinetic profile that allows for greater operational latitude.

Selective Derivatization for LC-MS Analysis of Amine-Containing Metabolites

In analytical chemistry and forensic toxicology, this compound (as TCDMECF) enables the selective derivatization of secondary amines in complex biological matrices, facilitating unambiguous LC-MS identification and quantification of positional isomers [5]. The cleaner reaction profile compared to conventional derivatizing agents like ethyl chloroformate reduces chromatographic interference and improves assay robustness, providing a procurement incentive for analytical laboratories requiring high-confidence metabolite identification.

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